Pyridine, 3-(2-propenyl)-
Overview
Description
Pyridine, 3-(2-propenyl)-, also known as 3-(2-propenyl)pyridine, is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a propenyl group attached to the third position of the pyridine ring, making it a unique derivative with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-propenyl)- can be achieved through several methods. One common approach involves the reaction of 3-pyridyl bromide with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of Pyridine, 3-(2-propenyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are also utilized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
Pyridine, 3-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pyridine, 3-(2-propenyl)- involves its interaction with various molecular targets. The propenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.
Piperidine: A saturated six-membered ring containing nitrogen.
Comparison:
Pyridine vs. Pyridine, 3-(2-propenyl)-: The presence of the propenyl group in Pyridine, 3-(2-propenyl)- imparts unique reactivity and biological properties compared to unsubstituted pyridine
Pyrrole vs. Pyridine, 3-(2-propenyl)-: Pyrrole has a different ring structure and electronic properties, leading to distinct chemical behavior.
Piperidine vs. Pyridine, 3-(2-propenyl)-: Piperidine is a saturated compound, whereas Pyridine, 3-(2-propenyl)- is aromatic, resulting in different reactivity and applications.
Properties
IUPAC Name |
3-prop-2-enylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-5-3-6-9-7-8/h2-3,5-7H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJXZAFBAAKKJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514683 | |
Record name | 3-(Prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7300-28-9 | |
Record name | 3-(Prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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